Acide tubéronique

Vue d'ensemble

Description

Applications De Recherche Scientifique

Tuberonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing various bioactive compounds.

Biology: Tuberonic acid is studied for its role in plant growth and development, particularly in tuber formation.

Medicine: Research is ongoing to explore its potential therapeutic properties, including its antioxidant activity.

Industry: It is used in the agricultural industry to enhance tuber formation and improve crop yields.

Mécanisme D'action

Target of Action

Tuberonic acid, a derivative of the plant growth regulator jasmonic acid , is known to interact with a membrane protein, referred to as MTJG (membrane target protein of jasmonate glucoside), in the motor cells of certain plants . This interaction is believed to be involved in the leaf-closing activity of tuberonic acid .

Mode of Action

Tuberonic acid’s interaction with its target, MTJG, is stereospecific . This means that the spatial arrangement of the atoms in tuberonic acid is crucial for its interaction with MTJG.

Biochemical Pathways

Tuberonic acid is part of the jasmonates family, which are lipid-derived signaling compounds . Jasmonates are formed from α-linolenic acid of chloroplast membranes by oxidative processes occurring in different branches of the lipoxygenase pathway . Tuberonic acid, being chemically similar to jasmonic acid, is believed to be involved in similar biochemical pathways, regulating plant growth, development, secondary metabolism, defense against insect attack and pathogen infection, and tolerance to abiotic stresses such as wounding, UV light, salt, and drought .

Pharmacokinetics

It is known that jasmonates, including tuberonic acid, undergo multilayered organization of biosynthesis and inactivation, contributing to the fine-tuning of their responses .

Result of Action

Tuberonic acid has been observed to have strong tuber-inducing properties during in vitro conditions . It is believed to enhance tuber formation in potato plants . Additionally, it has been found to be electrophysiologically active and also to be repellent in laboratory and field studies .

Action Environment

The action of tuberonic acid is influenced by environmental factors. For instance, the tuber-inducing activity of tuberonic acid in potato plants is regulated predominantly by photoperiods. Short-day conditions promote tuberization, whereas long-day conditions inhibit the tuberization process .

Analyse Biochimique

Biochemical Properties

Tuberonic acid is known to interact with various enzymes, proteins, and other biomolecules. It is a part of the jasmonates group of plant hormones which help regulate plant growth and development . It is also considered a plant metabolite, a eukaryotic metabolite produced during a metabolic reaction in plants . Tuberonic acid has been identified within plants including hydroxycinnamates, hydroxybenzoates, flavonoid glycosides, and its glucosyl derivative .

Cellular Effects

Tuberonic acid plays a significant role in various types of cells and cellular processes. It influences cell function by mediating diverse developmental processes and plant defense responses . It has been found to have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Tuberonic acid exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Tuberonic acid, which is chemically very similar to jasmonic acid, was observed to have strong tuber-inducing properties during in vitro conditions .

Temporal Effects in Laboratory Settings

The effects of tuberonic acid change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It has been observed that tuberonic acid and its sulfonated derivative are naturally occurring in A. thaliana .

Metabolic Pathways

Tuberonic acid is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . It is formed from α-linolenic acid of chloroplast membranes by oxidative processes occurring in different branches of the lipoxygenase pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tuberonic acid can be synthesized from jasmonic acid through hydroxylation. The process involves the use of specific enzymes such as lipoxygenases, which catalyze the hydroxylation of jasmonic acid at the 12th carbon position .

Industrial Production Methods: In an industrial setting, tuberonic acid is typically produced through biotechnological methods involving the cultivation of plants or plant cell cultures that naturally produce jasmonic acid. The jasmonic acid is then extracted and converted to tuberonic acid through enzymatic reactions .

Types of Reactions:

Oxidation: Tuberonic acid can undergo oxidation reactions, leading to the formation of various oxylipins.

Reduction: It can be reduced to form hydroxy derivatives.

Substitution: Tuberonic acid can participate in substitution reactions, particularly involving its hydroxyl and carboxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenases.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxylipins and other oxidized derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of various substituted tuberonic acid derivatives.

Comparaison Avec Des Composés Similaires

Jasmonic Acid: The precursor of tuberonic acid, involved in various plant stress responses.

Methyl Jasmonate: A volatile derivative of jasmonic acid with similar signaling functions.

12-Hydroxyjasmonic Acid Glucoside: A glucosylated derivative of tuberonic acid with enhanced stability and activity.

Uniqueness: Tuberonic acid is unique due to its specific role in tuber formation and its potent biological activity compared to other jasmonates. Its hydroxylation at the 12th carbon position distinguishes it from jasmonic acid and other derivatives, providing it with unique properties and functions .

Propriétés

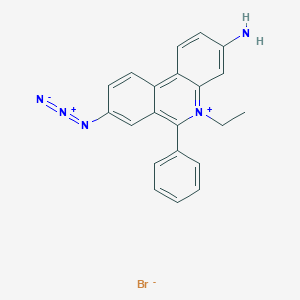

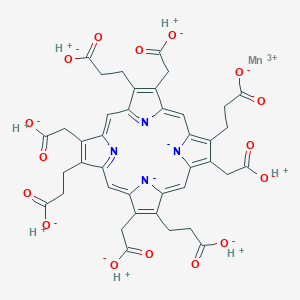

IUPAC Name |

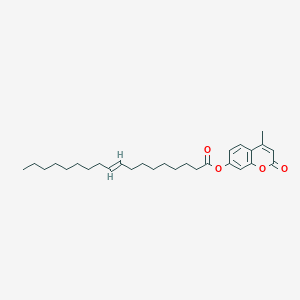

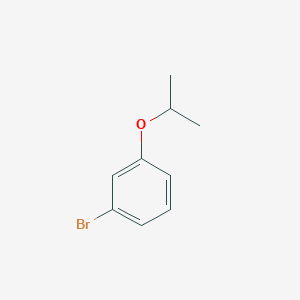

2-[(1R,2S)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGFUGXQKMEMOO-SZXTZRQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C1CC(=O)O)CC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@H]([C@H]1CC(=O)O)C/C=C\CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316194 | |

| Record name | (+)-Tuberonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124649-26-9 | |

| Record name | (+)-Tuberonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124649-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tuberonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124649269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Tuberonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)

![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)